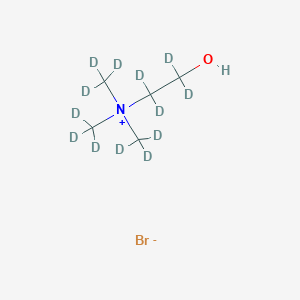

Choline bromide (D13)

Vue d'ensemble

Description

Choline bromide (D13) is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical and biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, where the non-deuterated precursor is subjected to deuterium gas under controlled conditions. The process is optimized to ensure high yields and purity of the deuterated product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form deuterated amines or other reduced products.

Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or silver nitrate (AgNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated amines.

Applications De Recherche Scientifique

Biochemical Applications

1.1. Role in Lipid Metabolism

Choline is a precursor for several critical biomolecules, including phosphatidylcholine, sphingomyelin, and acetylcholine. It plays an essential role in lipid metabolism and membrane integrity. Studies have shown that choline supplementation can influence the hepatic triacylglycerol accumulation and enhance the expression of genes involved in very low-density lipoprotein (VLDL) transport in dairy cows . This is particularly relevant in optimizing dairy cattle nutrition, where choline supplementation has been linked to improved milk production and health.

1.2. Bioavailability Studies

The bioavailability of choline is crucial for understanding its metabolic functions. Research utilizing hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILC-MS/MS) has quantified choline and its metabolites in plasma and milk, demonstrating the absorption rates of different choline formulations . This methodology provides insights into how different forms of choline, including D13, affect absorption and metabolism.

Material Science Applications

2.1. Deep Eutectic Solvents (DES)

Choline bromide (D13) is often used in the formulation of deep eutectic solvents, which are gaining attention as sustainable alternatives to traditional solvents in chemical processes . DESs composed of choline chloride and various hydrogen bond donors have shown promise in applications such as:

- Nanoparticle Synthesis : Controlled synthesis of nanoparticles with specific morphologies.

- Gas Capture : Enhanced efficiency in capturing gases like CO2.

- Fossil Fuel Desulfurization : Effective removal of sulfur compounds from fossil fuels.

These applications highlight the versatility of choline-based solvents in green chemistry initiatives.

Pharmaceutical Applications

3.1. Drug Delivery Systems

Choline derivatives are being explored for their potential in drug delivery systems, particularly for RNA delivery . The use of extracellular vesicles derived from red blood cells (RBCEVs) loaded with choline derivatives allows for targeted delivery of therapeutic agents while minimizing off-target effects.

Case Studies

Mécanisme D'action

The mechanism of action of Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can be used to study reaction mechanisms and the role of specific atoms in biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Choline Bromide: A non-deuterated analog of Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide.

Deuterated Choline Chloride: Another deuterated compound with similar applications in research.

Uniqueness

Ethan-1,1,2,2-d4-aminium,2-hydroxy-N,N,N-tri(methyl-d3)-, bromide is unique due to its specific deuteration pattern, which allows for precise tracing and analysis in scientific studies. The presence of deuterium atoms can significantly alter the compound’s physical and chemical properties, making it a valuable tool in various research fields.

Activité Biologique

Choline bromide (D13) is a stable isotope-labeled form of choline, which is an essential nutrient involved in numerous biological processes. This compound plays a critical role in cellular function, neurotransmission, and lipid metabolism. Understanding its biological activity is crucial for various fields, including nutrition, pharmacology, and biochemistry.

Biological Activity of Choline Bromide (D13)

Choline serves as a precursor for several important metabolites, including acetylcholine, phosphatidylcholine, and betaine. These metabolites are involved in critical physiological functions such as cell membrane integrity, neurotransmission, and methylation processes.

Key Metabolites and Their Functions

| Metabolite | Function |

|---|---|

| Acetylcholine | Neurotransmitter critical for muscle activation and memory functions. |

| Phosphatidylcholine | Major component of cell membranes; involved in signaling pathways. |

| Betaine | Methyl donor; helps regulate homocysteine levels and acts as an osmolyte. |

- Neurotransmission : Choline is converted into acetylcholine by the enzyme choline acetyltransferase. This neurotransmitter is essential for communication between neurons and muscle cells, influencing both voluntary movement and cognitive functions .

- Membrane Integrity : Phosphatidylcholine, synthesized from choline, is a vital component of cell membranes. It contributes to membrane fluidity and integrity, impacting various cellular processes including apoptosis .

- Methylation Reactions : Choline is oxidized to betaine, which participates in methylation reactions that are crucial for DNA regulation and gene expression .

Absorption and Bioavailability

Research indicates that the bioavailability of choline can vary based on dietary sources and the presence of gut microbiota. Studies have demonstrated that choline supplementation can enhance plasma levels of free choline and its metabolites significantly . For instance, in lactating dairy cows supplemented with choline, significant increases in plasma betaine and phosphocholine were observed .

Study 1: Choline Supplementation in Dairy Cows

A study evaluated the effects of different choline supplementation levels on lactating dairy cows. The results showed that cows receiving 25 g/d of choline exhibited a 61% net absorption rate of free choline compared to lower doses . The increase in metabolites such as betaine was also noted as a potential marker for assessing choline bioavailability.

Study 2: Choline Deficiency in Animal Models

Another investigation focused on the impact of choline deficiency in rats. The study found that free and bound choline activity was nearly twofold lower in choline-deficient rats compared to those supplemented with choline. This deficiency led to significant alterations in brain chemistry, highlighting the importance of adequate choline levels for neurological health .

Implications for Health

Choline's role extends beyond basic cellular functions; it has been linked to various health outcomes:

- Cardiovascular Health : Elevated levels of trimethylamine-N-oxide (TMAO), produced from choline metabolism by gut bacteria, have been associated with increased cardiovascular disease risk .

- Neurological Disorders : Adequate choline intake is crucial for cognitive function and may protect against neurodegenerative diseases due to its role in neurotransmitter synthesis .

Propriétés

IUPAC Name |

(1,1,2,2-tetradeuterio-2-hydroxyethyl)-tris(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCWKVUUIFLXNZ-TYBPHYHNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745790 | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl](~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-64-1 | |

| Record name | Ethan-1,1,2,2-d4-aminium, 2-hydroxy-N,N,N-tri(methyl-d3)-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203645-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl](~2~H_4_)ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203645-64-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.